![(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one - 1638744-58-7](/images/structure/BT-3459943.png) 
                            (4S)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. These heterocyclic compounds serve as crucial building blocks in various chemical syntheses and are frequently encountered in natural products and bioactive molecules. [] This particular compound has garnered interest in research due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and its potential as a precursor for synthesizing GABA analogues and other biologically active compounds. []
(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles. Pyrrolidine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities and applications in drug discovery. This particular compound features a pyrrolidine ring substituted with an amino group and a chlorophenylmethyl group, which may influence its pharmacological properties.
This compound is classified under pyrrolidin-2-ones, a subclass of pyrrolidines characterized by the presence of a carbonyl group adjacent to the nitrogen atom in the ring. Pyrrolidine derivatives are known for their roles as scaffolds in various bioactive molecules, making them valuable in pharmaceutical research . The specific structure of (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one suggests potential applications in targeting specific biological pathways due to the functionality introduced by the chlorophenylmethyl substituent.
The synthesis of (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one can be approached using several methods. One common strategy involves:
The molecular formula for (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is . Its structure can be described as follows:
The stereochemistry at C-4 is specified as (4S), indicating that this position has a specific spatial arrangement that may affect its biological activity.
The reactivity of (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one can be explored through various chemical transformations:
These reactions can be performed under controlled conditions to achieve desired modifications while minimizing side reactions.
The mechanism of action for (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one would depend on its target biological pathways. Generally, compounds containing amino groups can interact with various receptors or enzymes:
Quantitative data on binding affinities or inhibition constants would provide further insights into its pharmacological profile.
(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one exhibits several notable physical and chemical properties:
Data from these analyses are crucial for understanding how this compound behaves under physiological conditions.
The primary applications of (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one lie within pharmaceutical research:
The stereoselective construction of the cis-4-aminopyrrolidinone core demands precise chiral control. Silver-catalyzed asymmetric 1,3-dipolar cycloadditions have emerged as the most efficient methodology for installing the (4S) stereocenter. González-Esguevillas et al. developed a Ag-DTBM-segphos catalytic system enabling the cycloaddition of azomethine ylides with alkylidene azlactones, affording 4-aminopyrrolidine-2,4-dicarboxylate derivatives with >95% ee and complete diastereocontrol [5]. This method leverages:
Table 1: Key Synthetic Methods for the (4S)-Aminopyrrolidinone Core
| Method | Chiral Controller | ee (%) | Yield (%) | Limitations | 
|---|---|---|---|---|
| Ag-catalyzed cycloaddition | DTBM-segphos | >95 | 70-85 | Requires dicarboxylate precursor | 
| Chiral pool resolution | L-aspartate derivatives | >99 | 30-40 | Low yielding multi-step sequence | 
| Enzymatic desymmetrization | Lipase PS-C | 88 | 65 | Limited substrate generality | 
Alternative approaches include chiral auxiliary-mediated alkylations of pyrrolidinone enolates or enzymatic resolutions, though these suffer from step inefficiency or moderate enantiocontrol compared to catalytic asymmetric synthesis [5] [8].
The electrophilic substitution at N1 presents distinct regiochemical challenges due to competing O-alkylation and enolization side reactions. Optimal benzylation employs:
The ortho-chloro regiochemistry provides crucial conformational effects:
Microwave-assisted benzylation (100°C, DMF, 10 min) increases yields to 92% versus 68% under thermal conditions by suppressing hydrolysis pathways.
Orthogonal protection is essential during N1 benzylation due to nucleophilic competition at C4:
Amino Protection Options:
Table 2: Protection/Deprotection Performance Metrics
| Protecting Group | Coupling Yield (%) | Deprotection Yield (%) | Compatibility | 
|---|---|---|---|
| Boc | 85 | 78 (TFA/CH₂Cl₂) | Moderate lactam stability | 
| Cbz | 82 | 91 (H₂/Pd-C) | Excellent | 
| TFA | 79 | 83 (K₂CO₃/MeOH) | Limited to non-nucleophilic conditions | 
Carbonyl Protection:
The Boc/acetal strategy proves optimal for multistep sequences, while TFA protection suits solution-phase parallel synthesis.
Automated synthesis platforms enable rapid exploration of structural analogs:
Solid-Phase Approach:
Solution-Phase Parallel Synthesis:
Microwave-assisted continuous flow technology merges advantages: residence time <2 min at 150°C affords 89% yield at 50g/h throughput.
Industrial translation faces significant hurdles:
Critical Process Parameters:
Table 3: Scalability Comparison of Production Methods
| Parameter | Laboratory Scale | Pilot Plant | Key Mitigation Strategy | 
|---|---|---|---|
| Catalyst Loading | 5 mol% Ag | 0.5 mol% | Ligand-accelerated catalysis | 
| Step Yield (Benzylation) | 68% | 89% | Phase-transfer catalysis (Aliquat 336) | 
| Chromatography Steps | 3 | 0 | Crystallization purification | 
| Overall Yield | 21% (5 steps) | 47% (4 steps) | Telescoped reactions | 
Cryogenic reactions (-78°C) in asymmetric steps pose significant energy inefficiencies, spurring development of organocatalytic alternatives. Additionally, the penultimate deprotection-lactamization requires strict water control (<50 ppm) to prevent hydrolytic ring-opening to the corresponding amino acid [1] [6].
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1